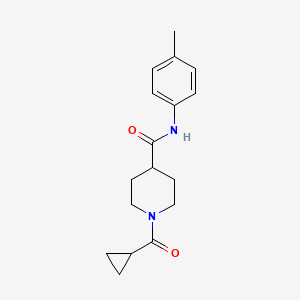![molecular formula C16H19N3O B7475692 N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide, also known as DMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMMP has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. In
Mechanism of Action
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide's mechanism of action is not fully understood, but it is believed to act on several molecular targets, including ion channels, receptors, and enzymes. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It also interacts with the GABA receptor, which is involved in the regulation of neuronal excitability. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to inhibit the growth of cancer cells and reduce tumor size, possibly through its effects on cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, including its low toxicity and high potency. However, its limited solubility in water can make it difficult to administer in vivo. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research of N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to understand its mechanism of action and potential side effects. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide's potential as an anti-cancer agent also warrants further investigation. Additionally, the development of new synthesis methods and formulations could improve its solubility and effectiveness as a therapeutic agent.
Conclusion:
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its various biochemical and physiological effects make it a promising candidate for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate to obtain the intermediate 2,4-dimethyl-N-(phenylmethyl)pyrazine-5-carboxamide. This intermediate is then reacted with methylmagnesium bromide to obtain the final product N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide.
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing tumor size.
properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-14(12(2)7-11)10-19(4)16(20)15-9-17-13(3)8-18-15/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGAXGCQPAKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=NC=C(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)





![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
